molecular formula C8H10INOS B13209729 2-(4-Iodobenzenesulfinyl)ethan-1-amine

2-(4-Iodobenzenesulfinyl)ethan-1-amine

Cat. No.: B13209729
M. Wt: 295.14 g/mol
InChI Key: OZDOSWYKSGZVBM-UHFFFAOYSA-N
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Description

2-(4-Iodobenzenesulfinyl)ethan-1-amine is a chemical compound with the molecular formula C8H10INOS. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfinyl group and an ethanamine chain. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodobenzenesulfinyl)ethan-1-amine typically involves the reaction of 4-iodobenzenesulfinyl chloride with ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodobenzenesulfinyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Iodobenzenesulfinyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Iodobenzenesulfinyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzenesulfinyl)ethan-1-amine
  • 2-(4-Chlorobenzenesulfinyl)ethan-1-amine
  • 2-(4-Fluorobenzenesulfinyl)ethan-1-amine

Uniqueness

2-(4-Iodobenzenesulfinyl)ethan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the molecular weight and enhances the compound’s ability to participate in halogen bonding. This can lead to improved binding affinity and specificity in biological systems compared to its bromine, chlorine, and fluorine analogs .

Properties

Molecular Formula

C8H10INOS

Molecular Weight

295.14 g/mol

IUPAC Name

2-(4-iodophenyl)sulfinylethanamine

InChI

InChI=1S/C8H10INOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6,10H2

InChI Key

OZDOSWYKSGZVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)CCN)I

Origin of Product

United States

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